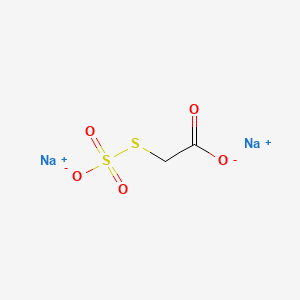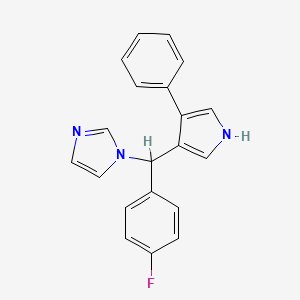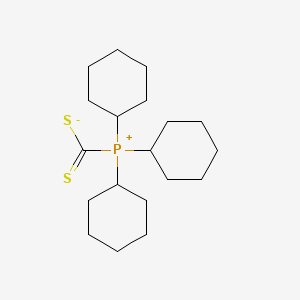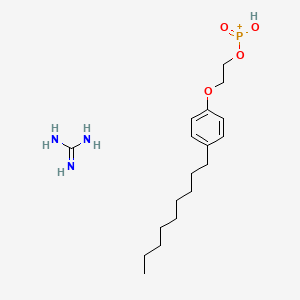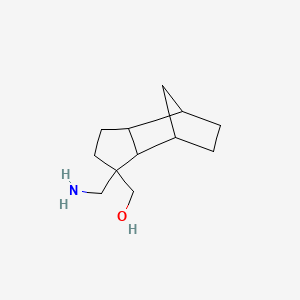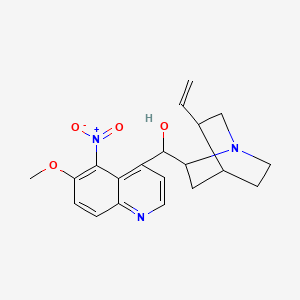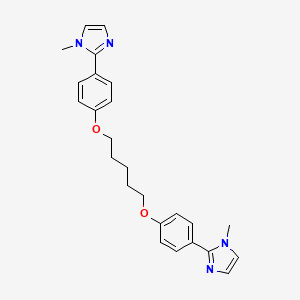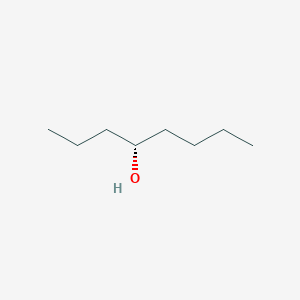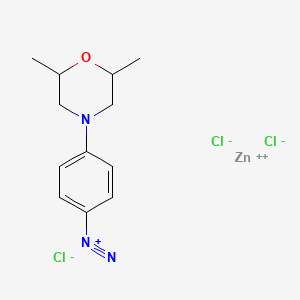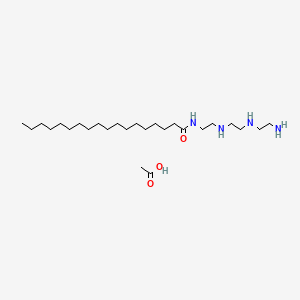
Isosetoclavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isosetoclavine is an ergot alkaloid, a class of compounds derived from the ergot fungus. Ergot alkaloids are known for their complex structures and significant biological activities. This compound, specifically, is a diastereoisomer of setoclavine and is produced through the biotransformation of agroclavine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isosetoclavine can be synthesized through the biotransformation of agroclavine using plant cell cultures with high peroxidase activity. This method involves the use of plant cell suspension cultures that provide a manageable submerged cultivation environment with considerable biochemical potential . The transformation process typically yields this compound with an isolated yield of around 11% .
Industrial Production Methods: Industrial production of this compound is not extensively documented. the biotransformation method using plant cell cultures offers a scalable and environmentally friendly approach. This method leverages the natural enzymatic activities of plant cells to achieve the desired transformation under mild conditions, ensuring stereospecificity and reducing the need for harsh chemical reagents .
Analyse Des Réactions Chimiques
Types of Reactions: Isosetoclavine undergoes various chemical reactions, including oxidation and reduction. The compound can be formed through the oxidative transformation of agroclavine .
Common Reagents and Conditions: The biotransformation process involves the use of plant cell cultures with high peroxidase activity. These cultures facilitate the oxidation of agroclavine to produce this compound . The reaction conditions are typically mild, leveraging the natural enzymatic activities of the plant cells.
Major Products Formed: The major product formed from the biotransformation of agroclavine is this compound. Other related compounds, such as setoclavine and 10-hydroxyelymoclavine, can also be produced through similar biotransformation processes .
Applications De Recherche Scientifique
Isosetoclavine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying the biotransformation of ergot alkaloids and the enzymatic activities involved in these processes . In biology, this compound is used to investigate the metabolic pathways of ergot alkaloids and their interactions with various biological systems . In medicine, ergot alkaloids, including this compound, have been studied for their potential therapeutic applications, such as immunomodulatory activities .
Mécanisme D'action
The mechanism of action of isosetoclavine involves its interaction with specific molecular targets and pathways. As an ergot alkaloid, it is believed to exert its effects through the modulation of neurotransmitter receptors, particularly those involved in the central nervous system . The exact molecular targets and pathways are still under investigation, but the compound’s structural similarity to other ergot alkaloids suggests it may interact with serotonin and dopamine receptors .
Comparaison Avec Des Composés Similaires
Isosetoclavine is similar to other ergot alkaloids, such as setoclavine, agroclavine, and elymoclavine. These compounds share a common ergoline ring structure and are produced through similar biotransformation processes . this compound is unique in its specific stereochemistry and the conditions required for its production. The table below highlights some of the similar compounds and their key characteristics:
| Compound | Key Characteristics |
|---|---|
| Setoclavine | Diastereoisomer of this compound, produced from agroclavine |
| Agroclavine | Precursor to this compound, undergoes biotransformation |
| Elymoclavine | Another ergot alkaloid, can be transformed to 10-hydroxyelymoclavine |
This compound’s unique stereochemistry and the specific conditions required for its production distinguish it from these related compounds.
Propriétés
Numéro CAS |
519-11-9 |
|---|---|
Formule moléculaire |
C16H18N2O |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
(6aR,9R)-7,9-dimethyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-ol |
InChI |
InChI=1S/C16H18N2O/c1-16(19)7-12-11-4-3-5-13-15(11)10(8-17-13)6-14(12)18(2)9-16/h3-5,7-8,14,17,19H,6,9H2,1-2H3/t14-,16-/m1/s1 |
Clé InChI |
BGVUWLLRNRBDAY-GDBMZVCRSA-N |
SMILES isomérique |
C[C@@]1(CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C)O |
SMILES canonique |
CC1(CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


